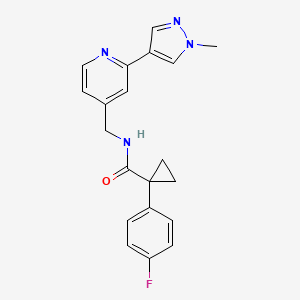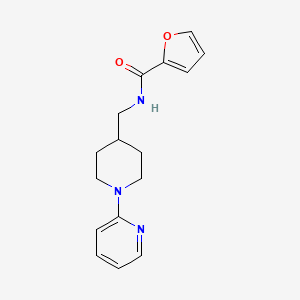
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
PET Imaging and Neuroinflammation
A significant application of furan-2-carboxamide derivatives is in the field of positron emission tomography (PET) imaging, especially for targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) in the brain. CSF1R is a critical marker for microglia, which plays a vital role in neuroinflammation associated with various neuropsychiatric disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The development of [11C]CPPC, a PET radiotracer specific for CSF1R, exemplifies the utility of these compounds in noninvasively imaging reactive microglia and disease-associated microglia, aiding in the understanding and treatment of neuroinflammation. This application is essential for developing new therapeutics targeting CSF1R and for measuring drug target engagement in neuroinflammatory diseases (Horti et al., 2019).
Chemical Synthesis and Structural Analysis
Furan-2-carboxamide derivatives are also crucial in synthetic chemistry, offering a template for creating a wide array of organic ligands. These compounds exhibit diverse chelating properties and have been utilized in the synthesis of transition metal complexes, which are explored for their antimicrobial activities. The study by Patel (2020) demonstrates the synthesis and characterization of such complexes, highlighting their potential in designing new antimicrobial agents. This research underscores the versatility of furan-2-carboxamide derivatives in creating structurally diverse compounds with significant biological activities.
Pharmacological Research
In pharmacological research, furan-2-carboxamide derivatives have been investigated for their potential as therapeutic agents. For example, the synthesis and evaluation of novel compounds as urotensin-II receptor antagonists have been reported, with promising results in terms of potency and selectivity. This research indicates the potential of furan-2-carboxamide derivatives in developing new treatments for diseases associated with the urotensin-II receptor, such as cardiovascular diseases (Lim et al., 2019).
Orientations Futures
The future directions for research on “N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could include further studies on its synthesis, properties, and potential applications. Given the anti-tubercular activity of related compounds , it could be interesting to explore whether this compound has similar properties.
Mécanisme D'action
Target of Action
It is known that similar compounds have shown a broad spectrum of biological activities .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
Piperidine-containing compounds, which share structural similarities with this compound, are known to be important synthetic medicinal blocks for drug construction .
Result of Action
Similar compounds have been found to possess various biological activities .
Action Environment
It is known that the environment can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(14-4-3-11-21-14)18-12-13-6-9-19(10-7-13)15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVBOBZULAJOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

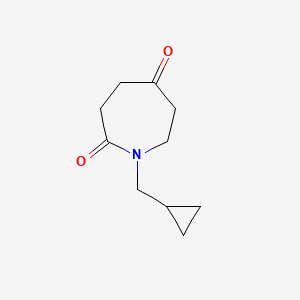
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)
![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)
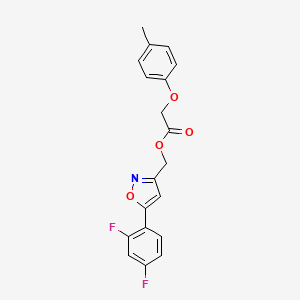
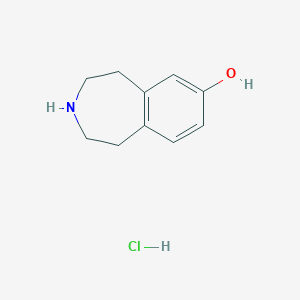
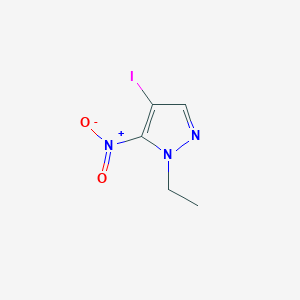
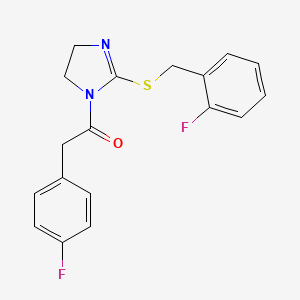
![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)
![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)
